molecular formula C13H10INO B5771178 3-iodo-N-phenylbenzamide CAS No. 63710-34-9

3-iodo-N-phenylbenzamide

Cat. No.: B5771178
CAS No.: 63710-34-9
M. Wt: 323.13 g/mol
InChI Key: JXMRRTREAZUGIR-UHFFFAOYSA-N
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Description

3-Iodo-N-phenylbenzamide is an aromatic amide with the molecular formula C13H10INO. It is a derivative of benzamide, where an iodine atom is substituted at the third position of the benzene ring, and an N-phenyl group is attached to the amide nitrogen.

Scientific Research Applications

3-Iodo-N-phenylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds. .

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-phenylbenzamide typically involves the reaction of 3-iodobenzoic acid with aniline in the presence of a coupling agent. One common method is as follows :

    Starting Materials: 3-iodobenzoic acid and aniline.

    Reaction Conditions: The reaction is carried out in dichloromethane with triethylamine as a base.

    Procedure: The 3-iodobenzoic acid is first converted to its acid chloride using thionyl chloride. The resulting 3-iodobenzoyl chloride is then reacted with aniline in the presence of triethylamine to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the amide group.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 3-azido-N-phenylbenzamide or 3-cyano-N-phenylbenzamide can be formed.

    Oxidation Products: Oxidized derivatives of the amide or iodine group.

    Reduction Products: Reduced forms of the amide or iodine group.

Mechanism of Action

The mechanism of action of 3-iodo-N-phenylbenzamide largely depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, some derivatives have been shown to inhibit kinases involved in cancer cell proliferation . The iodine atom and the amide group play crucial roles in binding to the target proteins, thereby modulating their activity.

Comparison with Similar Compounds

    2-Iodo-N-phenylbenzamide: Similar structure but with the iodine atom at the second position.

    4-Iodo-N-phenylbenzamide: Iodine atom at the fourth position.

    N-Phenylbenzamide: Lacks the iodine substitution.

Comparison:

    Uniqueness: The position of the iodine atom in 3-iodo-N-phenylbenzamide can significantly influence its reactivity and binding properties. .

Properties

IUPAC Name

3-iodo-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMRRTREAZUGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355200
Record name 3-iodo-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63710-34-9
Record name 3-Iodo-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63710-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-iodo-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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